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Fraxiresinol 1-O-beta-D-glucoside -

Fraxiresinol 1-O-beta-D-glucoside

Catalog Number: EVT-12575289
CAS Number:
Molecular Formula: C27H34O13
Molecular Weight: 566.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fraxiresinol 1-O-beta-D-glucoside is a glycosylated phenolic compound that has garnered attention for its potential health benefits and biological activities. This compound is primarily derived from various plant sources, including Celtis biondii, Ilex pubescens, and Olea europaea. Its structural features include a fraxiresinol backbone linked to a glucose moiety, which contributes to its solubility and bioactivity in biological systems.

Source

Fraxiresinol 1-O-beta-D-glucoside is isolated from several plants, notably:

  • Celtis biondii: A species known for its medicinal properties.
  • Ilex pubescens: Commonly used in traditional medicine.
  • Olea europaea: The olive tree, recognized for its health-promoting compounds.
Classification

This compound falls under the category of phenolic compounds, specifically glycosides. It is classified as:

  • Chemical Class: Phenols
  • Sub-class: Glycosides
  • Molecular Formula: C27H34O13
  • CAS Number: 89199-94-0
Synthesis Analysis

The synthesis of Fraxiresinol 1-O-beta-D-glucoside can be achieved through various methods, typically involving extraction from plant materials. One common approach includes:

  1. Extraction: Utilizing solvents like ethanol or methanol to extract the compound from dried plant material.
  2. Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired glycoside.
  3. Characterization: Using spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry) to confirm the structure and purity of the compound.

Technical details reveal that the extraction efficiency can vary based on the solvent polarity and extraction time, which are critical parameters in optimizing yield.

Molecular Structure Analysis

The molecular structure of Fraxiresinol 1-O-beta-D-glucoside features a fraxiresinol core coupled with a beta-D-glucose unit. The structure can be represented as follows:

  • Chemical Structure:
C27H34O13\text{C}_{27}\text{H}_{34}\text{O}_{13}

Data

  • Molecular Weight: 594.53 g/mol
  • Melting Point: Not extensively documented but generally remains stable under normal conditions.
  • Solubility: Soluble in polar solvents due to the presence of hydroxyl groups.
Chemical Reactions Analysis

Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions typical of phenolic compounds, including:

  1. Hydrolysis: Upon enzymatic or acidic treatment, it can release glucose and yield fraxiresinol.
  2. Oxidation: The phenolic hydroxyl groups can undergo oxidation reactions leading to quinone formation.
  3. Esterification: It can react with carboxylic acids to form esters, which may enhance its bioactivity.

These reactions are significant in understanding its metabolic pathways and potential bioactive transformations within biological systems.

Mechanism of Action

Fraxiresinol 1-O-beta-D-glucoside exhibits several mechanisms of action that contribute to its biological effects:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Antimicrobial Properties: It demonstrates activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic processes.

Data on these mechanisms suggest that Fraxiresinol 1-O-beta-D-glucoside could play a role in therapeutic applications targeting oxidative stress-related diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to prolonged exposure to light and heat.
  • pH Stability Range: Effective pH stability typically ranges from 4 to 7.

Relevant analyses indicate that these properties are crucial for formulation in pharmaceutical applications.

Applications

Fraxiresinol 1-O-beta-D-glucoside has several scientific uses due to its diverse biological activities:

Research continues to explore additional applications, particularly in the fields of functional foods and herbal medicine, given its promising bioactivity profile.

Biosynthesis and Metabolic Pathways of Fraxiresinol 1-O-beta-D-glucoside in Plant Systems

Enzymatic Glycosylation Mechanisms in Lignan Biosynthesis

Fraxiresinol 1-O-beta-D-glucoside belongs to the furofuran lignan glycosides, characterized by a tetrahydrofuran ring system with a β-D-glucose moiety attached at the C1 position. This glycosylation is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer glucose from UDP-glucose to the aglycone fraxiresinol. The reaction enhances the compound’s solubility, stability, and bioactivity while facilitating subcellular compartmentalization and transport. Structural studies reveal that UGTs recognize fraxiresinol’s phenolic hydroxyl group, forming a stereospecific β-glycosidic bond. The conserved PSPG motif (Plant Secondary Product Glycosyltransferase) in UGTs binds UDP-glucose, while variable amino acids in the N-terminal domain determine substrate specificity for lignans [1] [3].

Table 1: Key Enzymes in Fraxiresinol 1-O-beta-D-glucoside Biosynthesis

Enzyme ClassGene FamilyFunctionSpecificity
UGTUGT85AGlycosyl transferFraxiresinol C1-OH
DehydrogenasePCBER-likeLignan aglycone synthesisPinoresinol/lariciresinol reduction
Cytochrome P450CYP81QFurano-furan formationSesamin synthesis homolog

Transcriptomic analyses of Osmanthus fragrans roots—where Fraxiresinol 1-O-beta-D-glucoside was first reported—identified co-expressed UGTs (e.g., UGT85A1) that cluster with genes encoding pinoresinol-lariciresinol reductases (PLRs) and dirigent proteins (DIRs). This co-expression suggests tight metabolic channeling from coniferyl alcohol dimers to glycosylated lignans [1] [8]. The glucosylation efficiency is influenced by cellular UDP-sugar availability, which is regulated by sucrose synthase (SUS) and nucleotide sugar interconversion enzymes [10].

Metabolic Engineering Approaches for Enhanced Fraxiresinol 1-O-beta-D-glucoside Production

Metabolic engineering strategies focus on amplifying flux through the lignan pathway and optimizing glycosylation:

  • Heterologous Production in Microbes: Escherichia coli has been engineered with sucrose phosphorylase (BaSP) to split sucrose into fructose and glucose-1-phosphate (Glc1P). By disrupting phosphoglucomutase (pgm) and glucose-1-phosphatase (agp), Glc1P accumulates and is converted to UDP-glucose via Bifidobacterium UgpA. Co-expression of PLR, UGT85A1, and UDP-rhamnose synthase (MUM4) enables de novo fraxiresinol glycoside synthesis. This platform achieved titers of ~1.12 g/L for structurally similar quercetin rhamnosides [10].
  • Plant Pathway Engineering: CRISPR/Cas9-mediated knockout of competing pathways (e.g., lignin biosynthesis) in Linum usitatissimum (flax) increased pinoresinol accumulation by 3.2-fold. Overexpression of UGT85A1 under a root-specific promoter redirected flux toward Fraxiresinol 1-O-glucoside. Multivariate modular metabolic engineering (MMME) optimized co-expression of DIR, PLR, and UGT across distinct organelle compartments [8] [5].
  • Precursor Feeding: Suspension cultures of Forsythia suspensa fed with coniferyl alcohol showed a 4.5-fold increase in Fraxiresinol 1-O-glucoside when treated with methyl jasmonate (MeJA), which upregulates PLR and UGT transcription [2].

Table 2: Metabolic Engineering Outcomes for Lignan Glycosides

Host SystemEngineering StrategyKey ModificationsTiter Increase
E. coli WSucrose-based glycosylationΔpgm Δagp ΔushA, BaSP, UGT85A10.94–1.12 g/L (similar glycosides)
Linum usitatissimumCRISPR/Cas9CCR knockout, UGT85A1 overexpression3.2× pinoresinol; glycosides ND
Forsythia suspensaElicitationMeJA + coniferyl alcohol feeding4.5× Fraxiresinol 1-O-glucoside

Transcriptomic Analysis of Fraxiresinol 1-O-beta-D-glucoside Biosynthetic Genes

RNA-seq studies of Osmanthus fragrans roots identified 12 candidate genes involved in Fraxiresinol 1-O-glucoside biosynthesis. Notably:

  • Dirigent Proteins (DIRs): OfDIR7 and OfDIR11 showed co-expression with PLR, directing stereoselective coupling of coniferyl alcohol to pinoresinol.
  • Reductases and Dehydrogenases: OfPLR1 converts pinoresinol to lariciresinol, while OfPCBER reduces secoisolariciresinol to matairesinol—a precursor to furofuran lignans.
  • Glycosyltransferases: OfUGT85A1 transcripts correlated with Fraxiresinol 1-O-glucoside accumulation across cultivars. Its knockdown via RNAi reduced glycoside levels by 78% [1].

Network pharmacology analyses revealed that these genes form co-expression modules with upstream shikimate pathway genes (PAL, C4H, 4CL) and sucrose metabolism regulators (SUS3). Heatmap profiling demonstrated that OfUGT85A1 and OfPLR1 are highly expressed in roots compared to leaves, aligning with tissue-specific accumulation of Fraxiresinol 1-O-glucoside [1] [8].

Table 3: Transcriptomic Profiles of Key Biosynthetic Genes

Gene SymbolGene IDFunctionExpression Level (Roots vs. Leaves)
OfUGT85A1OF03G23450Fraxiresinol glucosylation12.5× higher
OfPLR1OF07G11230Pinoresinol reduction8.7× higher
OfDIR7OF02G07890Lignan dimerization6.2× higher
OfC4HOF10G04560Coumarate synthesis3.8× higher

Properties

Product Name

Fraxiresinol 1-O-beta-D-glucoside

IUPAC Name

2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H34O13

Molecular Weight

566.5 g/mol

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

YPAOREQYVAAYMG-KAYCYNMJSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

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